molecular formula C17H16N4OS B2858816 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one CAS No. 2415504-21-9

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one

Cat. No.: B2858816
CAS No.: 2415504-21-9
M. Wt: 324.4
InChI Key: VYRIFEKMNDYEJQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of isocyanates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-15-11-21(17-16-14(6-9-23-16)18-12-19-17)8-7-20(15)10-13-4-2-1-3-5-13/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRIFEKMNDYEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC=NC3=C2SC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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